molecular formula C12H14O3 B3058924 Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate CAS No. 92847-95-5

Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate

Cat. No.: B3058924
CAS No.: 92847-95-5
M. Wt: 206.24 g/mol
InChI Key: FCIGRPFWKHSHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is known for its pleasant, floral scent and is often used in various cosmetic and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate typically involves the esterification of 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The product is then purified through distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or ether derivatives .

Scientific Research Applications

Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound’s fragrance properties make it useful in studies of olfactory receptors and scent perception.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: Beyond perfumery, it is used in the formulation of various cosmetic and personal care products.

Comparison with Similar Compounds

Similar Compounds

    Methyl jasmonate: Another ester with similar fragrance properties but different structural features.

    Ethyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate: An ethyl ester analog with slightly different olfactory characteristics.

    Methyl salicylate: Known for its wintergreen scent, it shares the ester functional group but has a different aromatic ring substitution pattern

Uniqueness

Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate is unique due to its specific structural features that confer a distinct floral scent, making it highly valuable in the perfumery industry. Its versatility in undergoing various chemical reactions also makes it a useful compound in synthetic chemistry .

Properties

IUPAC Name

methyl 2-hydroxy-3-(2-methylprop-2-enyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(2)7-9-5-4-6-10(11(9)13)12(14)15-3/h4-6,13H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIGRPFWKHSHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C(=CC=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563453
Record name Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92847-95-5
Record name Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate
Reactant of Route 5
Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.